molecular formula C20H20N2O3 B11330987 3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11330987
M. Wt: 336.4 g/mol
InChI Key: VDVDJZROXBVMRF-UHFFFAOYSA-N
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Description

3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features an ethoxy group attached to both the benzamide and quinoline moieties, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H20N2O3/c1-3-24-15-8-5-7-14(13-15)20(23)22-17-10-11-18(25-4-2)19-16(17)9-6-12-21-19/h5-13H,3-4H2,1-2H3,(H,22,23)

InChI Key

VDVDJZROXBVMRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)OCC)C=CC=N2

Origin of Product

United States

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